3-amino-N-methylpyridine-2-sulfonamide
Description
The Pervasive Role of Sulfonamide Derivatives in Chemical Biology
The sulfonamide functional group (-SO₂NHR) is a key player in the realm of medicinal chemistry and has been integral to the development of a wide array of therapeutic agents. nih.gov Historically, the discovery of sulfonamide-containing drugs, or "sulfa drugs," marked a paradigm shift in the treatment of bacterial infections, paving the way for the age of antibiotics. nih.gov Their mechanism of action often involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. mdpi.com This disruption of a vital metabolic pathway leads to a bacteriostatic effect. mdpi.com
Beyond their antibacterial applications, sulfonamide derivatives have demonstrated a remarkable diversity of biological activities. researchgate.net They are found in drugs used to treat a variety of conditions, showcasing their versatility as a pharmacophore. researchgate.net The therapeutic applications of sulfonamides are extensive and continue to be an active area of research.
Table 1: Therapeutic Areas of Sulfonamide-Containing Drugs
| Therapeutic Area | Examples of Drug Classes |
|---|---|
| Antibacterial | Sulfamethoxazole, Sulfadiazine |
| Diuretics | Hydrochlorothiazide, Furosemide |
| Anticonvulsants | Acetazolamide, Topiramate |
| Anti-inflammatory | Celecoxib, Nimesulide |
Significance of the Pyridine (B92270) Moiety as a Heterocyclic Core in Molecular Design
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is another ubiquitous scaffold in medicinal chemistry. scirp.org Its presence in a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and basicity. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for binding to biological targets like enzymes and receptors. scirp.org
The pyridine ring is a common feature in numerous approved drugs and natural products, highlighting its importance in molecular design. epo.org Its ability to participate in various chemical reactions allows for the synthesis of a diverse range of derivatives with tailored biological activities. ekb.eg
Contextualizing 3-Amino-N-methylpyridine-2-sulfonamide within Current Research Paradigms
The compound this compound integrates the key features of both sulfonamide and pyridine scaffolds. While specific research dedicated solely to this molecule is not extensively available in public literature, its structure suggests potential areas of investigation based on the known activities of related compounds. The 3-aminopyridine-2-sulfonamide (B2606651) core is a recognized structure in medicinal chemistry, with derivatives being explored for various therapeutic applications. A United States patent describes certain 3-amino-2-pyridine-sulfonamide derivatives as intermediates for synthesizing compounds with herbicidal and growth-regulating properties. google.com
The presence of the N-methyl group on the sulfonamide nitrogen can influence the compound's properties, such as its acidity and ability to act as a hydrogen bond donor. The amino group at the 3-position of the pyridine ring provides a site for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉N₃O₂S uni.lubiosynth.com |
| Molecular Weight | 187.22 g/mol uni.lubiosynth.com |
| CAS Number | 1698428-16-8 uni.lubiosynth.com |
| SMILES | CNS(=O)(=O)C1=C(C=CC=N1)N uni.lu |
| InChIKey | PBDDWMREGRRVDE-UHFFFAOYSA-N uni.lu |
While detailed experimental data on the synthesis and biological evaluation of this compound are not readily found in peer-reviewed journals, its constituent parts suggest a foundation for potential biological activity. The combination of a proven pharmacophore (sulfonamide) with a versatile heterocyclic core (pyridine) makes it a compound of interest for further investigation in drug discovery and chemical biology. The lack of extensive public research also highlights an opportunity for novel investigations into the properties and potential applications of this specific molecule.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-methylpyridine-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c1-8-12(10,11)6-5(7)3-2-4-9-6/h2-4,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDDWMREGRRVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Amino N Methylpyridine 2 Sulfonamide and Its Analogues
Established Synthetic Routes to Pyridine-Based Sulfonamide Derivatives
Traditional methods for forming the sulfonamide bond are reliable and widely practiced. These routes typically involve the reaction of an amine with a sulfonyl chloride derivative under basic conditions.
Sulfonylation of Amines with Sulfonyl Chlorides
The most common and direct method for synthesizing sulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride. d-nb.info In the context of pyridine-based sulfonamides, this involves reacting an aminopyridine with an appropriate sulfonyl chloride. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. cbijournal.com
For instance, the synthesis of N-(Pyridin-2-yl)benzene sulfonamide has been reported by reacting 2-aminopyridine with benzenesulfonyl chloride using pyridine as the base, resulting in a 63% yield. cbijournal.com The versatility of this method allows for the creation of a diverse library of sulfonamide derivatives by varying both the amine and the sulfonyl chloride reactants. cbijournal.com The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion and deprotonation by the base.
Table 1: Examples of Sulfonylation Reactions for Pyridine Analogues
| Amine Reactant | Sulfonyl Chloride Reactant | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | Benzenesulfonyl chloride | Pyridine | 100% | cbijournal.com |
| p-Toluidine | Tosyl chloride | Pyridine | 100% | cbijournal.com |
This table illustrates the high efficiency of the sulfonylation reaction with various aromatic amines and sulfonyl chlorides.
Modified Reaction Conditions for Sulfonamide Formation (e.g., Schotten-Baumann conditions)
The Schotten-Baumann reaction provides a modified set of conditions for the synthesis of amides and sulfonamides. jk-sci.com It is particularly useful when dealing with aqueous-soluble starting materials or when the amine is sensitive to harsher conditions. The reaction is performed in a two-phase system, typically consisting of an organic solvent (like 2-MeTHF or isopropyl acetate) and an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium carbonate. mdpi.comresearchgate.net
This biphasic approach allows the sulfonyl chloride to remain in the organic phase while the generated HCl is neutralized by the base in the aqueous phase, preventing unwanted side reactions like the hydrolysis of the sulfonyl chloride. mdpi.com While effective, a potential drawback is that an excess of the sulfonyl chloride reagent may be required to ensure the reaction goes to completion due to some hydrolysis occurring at the phase interface. mdpi.com These conditions are highly adaptable and have been employed in continuous flow processes for industrial-scale synthesis, demonstrating their robustness and utility. researchgate.netsemanticscholar.org
Table 2: Comparison of Original and Modified Schotten-Baumann Conditions
| Feature | Original Conditions | Modified Conditions |
|---|---|---|
| Solvent System | Biphasic: Water and an organic solvent | Aprotic solvent |
| Base | Inorganic base (e.g., NaOH, K₂CO₃) | Organic base (e.g., Pyridine, Et₃N) |
| Advantages | Good for water-soluble amines, traps HCl | Homogeneous reaction, avoids water |
| Disadvantages | Potential for sulfonyl chloride hydrolysis | Requires anhydrous conditions |
This table outlines the key differences between the traditional aqueous Schotten-Baumann setup and modified versions using organic bases in aprotic solvents.
Novel and Evolving Synthetic Strategies
Recent advancements in organic synthesis have led to the development of more efficient, sustainable, and versatile methods for preparing sulfonamides. These include transition metal-catalyzed reactions, eco-friendly protocols, and multicomponent strategies.
Transition Metal-Catalyzed C-N and S-N Cross-Coupling Approaches for Sulfonamide Synthesis
Transition metal catalysis offers powerful tools for forming C-N and S-N bonds, providing alternative pathways to sulfonamides that can overcome the limitations of traditional methods. Palladium and copper catalysts are commonly used for C-N cross-coupling reactions to prepare anilines and their derivatives, which can be precursors to sulfonamides. nih.gov
More directly, novel methods are emerging for the synthesis of heteroaryl sulfonamides. One such approach involves the use of organozinc reagents. For example, 2-pyridylzinc reagents can react with 2,4,6-trichlorophenyl chlorosulfate (TCPC) to form stable sulfonate esters, which can subsequently react with various amines to yield the desired sulfonamides. acs.org This method avoids the often-unstable pyridine-2-sulfonyl chlorides. acs.org Additionally, transition-metal-free approaches have been developed, such as the amination of pyridine-2-sulfonyl chloride using magnesium amides (R₂NMgCl·LiCl), which allows for the synthesis of a range of 2,3-functionalized pyridines. researchgate.net
Eco-Friendly and Efficient Synthetic Protocols
In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign methods for sulfonamide synthesis. bohrium.com These protocols focus on minimizing waste, using safer solvents, and improving energy efficiency. acs.org
Key eco-friendly strategies include:
Use of Green Solvents: Water has been successfully used as a solvent for the reaction of sulfonyl chlorides with amines in the presence of sodium carbonate, eliminating the need for volatile and toxic organic solvents. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.govacs.org
Flow Synthesis: Continuous flow reactors offer enhanced safety, scalability, and efficiency for sulfonamide preparation. This technology minimizes waste and allows for precise control over reaction conditions. acs.org
Recyclable Catalysts: The use of heterogeneous catalysts, such as CuFe₂O₄@SiO₂ nanoparticles, allows for easy separation and recycling of the catalyst, making the process more sustainable. biolmolchem.com
Table 3: Comparison of Conventional vs. Eco-Friendly Sulfonamide Synthesis
| Method | Solvent | Reaction Time | Yield | Key Advantage | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Pyridine | Several hours | Good | Established method | cbijournal.com |
| Microwave Synthesis | Ethanol | 2-7 minutes | 82-94% | Rapid, high yield | acs.orgnih.gov |
| Ultrasound-Assisted | Water | 60 minutes | up to 90% | Use of green solvent | nih.gov |
| Flow Synthesis | PEG 400/Water | Continuous | Good to high | Scalable, safe | acs.org |
This table highlights the significant improvements in efficiency and environmental impact offered by modern synthetic protocols.
Multicomponent Reactions for Pyridine Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. bohrium.com While not typically used to form the sulfonamide bond directly, MCRs are invaluable for constructing the core pyridine ring of the target molecule and its analogues. taylorfrancis.comacsgcipr.org
The Hantzsch pyridine synthesis is a classic example of a four-component reaction that can produce highly functionalized dihydropyridines, which can then be oxidized to the corresponding pyridine. taylorfrancis.com Modern variations of MCRs offer access to a wide array of substituted pyridines under green conditions, often employing microwave assistance or novel catalysts. bohrium.comnih.gov These reactions provide a powerful platform for generating diverse pyridine scaffolds that can subsequently be converted into target sulfonamides through established functional group transformations.
Synthesis of Key Intermediates and Precursors to 3-Amino-N-methylpyridine-2-sulfonamide
The synthesis of this compound necessitates the preparation of crucial precursors, primarily substituted pyridines that can be readily converted to the final compound. A common strategy involves the synthesis of a pyridine ring with appropriate functional groups at the 2 and 3 positions, which can then be elaborated to the desired sulfonamide.
A key precursor for many pyridine-based pharmaceuticals is a suitably substituted aminopyridine. For instance, the synthesis of 2-chloro-3-amino-4-methylpyridine can be achieved through a multi-step sequence starting from simpler precursors. One reported method involves the conversion of 2-chloro-3-cyano-4-methylpyridine to 2-chloro-3-amido-4-methylpyridine by treatment with concentrated sulfuric acid at elevated temperatures. The resulting amide is then converted to the desired 3-amino product. google.com
The general approach to forming the sulfonamide bond involves the reaction of a sulfonyl chloride with an amine. In the context of this compound, a plausible synthetic route would involve the preparation of 3-aminopyridine-2-sulfonyl chloride as a key intermediate. This intermediate could then be reacted with methylamine to furnish the final product. The synthesis of related pyridine sulfonamides has been demonstrated through the reaction of a pyridine sulfonyl chloride with various amines. For example, 2-chloropyridine-3-sulfonyl chloride has been reacted with 3,5-difluoroaniline to produce 2-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide. mdpi.com
The synthesis of the aminopyridine core itself can be achieved through various methods, including the Chichibabin amination of pyridine. researchgate.net More complex substituted aminopyridines often require multi-step syntheses. For example, the synthesis of 3-amino-2-chloro-4-methylpyridine has been a subject of interest, with various routes developed to avoid hazardous nitration steps. google.com
The following table summarizes a selection of key intermediates and their reported synthesis details.
| Intermediate Compound | Starting Materials | Reagents and Conditions | Product | Reference |
| 2-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide | 2-chloropyridine-3-sulfonyl chloride, 3,5-difluoroaniline | General Procedure A | 2-chloro-N-(3,5-difluorophenyl)pyridine-3-sulfonamide | mdpi.com |
| 2-hydrazinyl-N-(3-methylphenyl)pyridine-5-sulfonamide | 2-chloro-N-(3-methylphenyl)pyridine-5-sulfonamide | General Procedure B | 2-hydrazinyl-N-(3-methylphenyl)pyridine-5-sulfonamide | mdpi.com |
| 2-chloro-3-amido-4-methylpyridine | 2-chloro-3-cyano-4-methylpyridine | Concentrated sulfuric acid, 90-100°C | 2-chloro-3-amido-4-methylpyridine | google.com |
Strategies for Diversification and Library Synthesis of Sulfonamide Analogues
The development of new therapeutic agents often relies on the synthesis of compound libraries to explore the structure-activity relationship (SAR). For sulfonamide analogues, several strategies are employed to generate a diverse range of molecules.
One common approach is to vary the amine component that is reacted with a common sulfonyl chloride intermediate. This allows for the introduction of a wide array of substituents on the sulfonamide nitrogen. For instance, a library of novel mdpi.comresearchgate.netacs.orgtriazolo[4,3-a]pyridine sulfonamides was generated with three points of randomization to explore potential antimalarial agents. mdpi.com This strategy allows for the systematic modification of the chemical structure to optimize biological activity.
Multi-component reactions (MCRs) offer an efficient way to generate complex molecules in a single step, which is highly advantageous for library synthesis. For example, tetrasubstituted thiophenes, which can serve as templates for further diversification, have been synthesized using an optimized Gewald multi-component reaction. researchgate.net Similarly, the synthesis of dihydropyridine and pyridine analogues has been achieved through a multi-component reaction in the presence of a catalytic amount of base. mdpi.com
Another strategy involves the modification of a core scaffold. A new class of pyridine-based N-sulfonamides was synthesized by reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles. acs.org This approach allows for the introduction of diverse functionalities around a central pyridine sulfonamide core. The synthesis of sulfonamide analogues of natural products like antofine and cryptopleurine has also been reported, demonstrating the application of these strategies to complex molecular architectures. acs.org
The following table outlines different strategies for the diversification of sulfonamide analogues.
| Diversification Strategy | Core Scaffold/Intermediate | Key Reaction Type | Resulting Analogues | Reference |
| Amine Variation | mdpi.comresearchgate.netacs.orgtriazolo[4,3-a]pyridine sulfonyl chloride | Sulfonamide formation | Library of mdpi.comresearchgate.netacs.orgtriazolo[4,3-a]pyridine sulfonamides | mdpi.com |
| Multi-component Reaction | Various simple starting materials | Gewald reaction | Tetrasubstituted thiophenes for further elaboration | researchgate.net |
| Multi-component Reaction | Aldehydes, malononitrile, amines | Cyclocondensation | Dihydropyridine and pyridine analogues | mdpi.com |
| Core Modification | N-cyanoacetoarylsulfonylhydrazide | Reaction with various electrophiles | Functionalized pyridine-based benzothiazoles and benzimidazoles | acs.org |
| Analogue Synthesis | Phenanthrene ring system | Multi-step synthesis including mesylation and reduction | Sulfonamide analogues of antofine and cryptopleurine | acs.org |
Advanced Spectroscopic and Structural Elucidation of 3 Amino N Methylpyridine 2 Sulfonamide Derivatives
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Determination
¹H NMR spectroscopy provides detailed information on the electronic environment of protons in a molecule. The spectrum of a 3-amino-N-methylpyridine-2-sulfonamide derivative is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the amino (-NH₂) group, the sulfonamide (-SO₂NH-) proton, and the N-methyl (-NHCH₃) group protons.
The protons on the pyridine ring typically appear in the aromatic region of the spectrum, generally between δ 6.5 and 8.5 ppm. Their exact chemical shifts and splitting patterns (multiplicity) are dictated by their position relative to the electron-donating amino group and the electron-withdrawing sulfonamide group. For instance, in related 3-aminopyridine (B143674) structures, the proton at the C6 position is often the most downfield due to the influence of the ring nitrogen. chemicalbook.com The protons of the primary amine (-NH₂) often appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, but is typically found in the δ 5.0-6.0 ppm range. ripublication.comrasayanjournal.co.in The proton attached to the sulfonamide nitrogen gives rise to a signal that is also solvent-dependent and can typically be observed between δ 8.5 and 10.5 ppm. ripublication.comrsc.org The methyl group protons attached to the sulfonamide nitrogen (-NHCH₃) are expected to appear as a singlet or a doublet (if coupled to the NH proton) in the upfield region of the spectrum, generally around δ 2.0-3.0 ppm.
Table 1: Expected ¹H NMR Chemical Shifts for this compound Derivatives
| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Pyridine-H (aromatic) | 6.5 - 8.5 | Doublet, Triplet, or Doublet of Doublets |
| Amino (-NH₂) | 5.0 - 6.0 | Broad Singlet |
| Sulfonamide (-SO₂NH-) | 8.5 - 10.5 | Singlet or Broad Singlet |
| N-Methyl (-CH₃) | 2.0 - 3.0 | Singlet or Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the spectrum of a this compound derivative, distinct signals are expected for each unique carbon atom. Aromatic carbons of the pyridine ring typically resonate in the δ 110-160 ppm region. rsc.org The carbon atom attached to the amino group (C3) is expected to be shielded compared to the other ring carbons, while the carbon bearing the sulfonamide group (C2) would be deshielded. In similar sulfonamide structures, aromatic carbon signals have been observed between 111 and 160 ppm. rsc.org The N-methyl carbon is expected to appear in the upfield region of the spectrum, typically between δ 20 and 30 ppm. rsc.org
Table 2: Expected ¹³C NMR Chemical Shifts for this compound Derivatives
| Carbon Group | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyridine-C (aromatic) | 110 - 160 |
| N-Methyl (-CH₃) | 20 - 30 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule. For a this compound derivative, the FTIR spectrum would display characteristic absorption bands. The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ region. core.ac.uk The N-H stretch of the secondary sulfonamide group typically appears as a single band around 3300-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the sulfonyl (S=O) group are strong and characteristic, appearing in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. ripublication.com Aromatic C=C and C=N stretching vibrations from the pyridine ring are expected in the 1600-1450 cm⁻¹ region.
Table 3: Characteristic FTIR Absorption Bands for this compound Derivatives
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 |
| Sulfonamide (-SO₂NH-) | N-H Stretch | 3300 - 3200 |
| Sulfonyl (-SO₂-) | S=O Asymmetric Stretch | 1350 - 1300 |
| Sulfonyl (-SO₂-) | S=O Symmetric Stretch | 1160 - 1120 |
| Pyridine Ring | C=C and C=N Stretch | 1600 - 1450 |
Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems and chromophores. The UV-Vis spectrum of a this compound derivative is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the aminopyridine ring system. pharmahealthsciences.net The aminopyridine moiety acts as a strong chromophore. Typically, aminopyridine derivatives exhibit strong absorption bands in the 200-400 nm range. The exact position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity and pH, as these can affect the electronic state of the amino and sulfonamide groups. pharmahealthsciences.net
X-ray Crystallography for Definitive Solid-State Structural Determination
It is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. The amino group (-NH₂) and the sulfonamide (-SO₂NH-) group are excellent hydrogen bond donors, while the sulfonyl oxygens and the pyridine ring nitrogen are effective hydrogen bond acceptors. These interactions play a crucial role in defining the molecular packing in the crystal lattice. nih.gov A crystallographic analysis would determine parameters such as the crystal system (e.g., monoclinic, orthorhombic) and space group (e.g., P2₁/c, C2/c). nih.gov
Table 4: Potential X-ray Crystallography Parameters and Interactions for this compound Derivatives
| Parameter | Description |
|---|---|
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c). |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Hydrogen Bonding | Key intermolecular interactions involving -NH₂ and -SO₂NH- groups stabilizing the crystal packing. |
Crystal System and Space Group Analysis
The crystal structure of organic molecules like this compound is determined by the specific arrangement of molecules in the solid state. This arrangement, or crystal packing, is influenced by factors such as molecular shape and intermolecular interactions. For the broader class of sulfonamides and pyridine derivatives, common crystal systems include monoclinic and orthorhombic.
For instance, a study of three isomeric 4-(methylphenylamino)pyridine-3-sulfonamides revealed that while they all crystallize to form layer structures, the specifics of their crystal systems would vary based on the molecular packing dictated by intermolecular forces. Similarly, other related pyridine and sulfonamide derivatives have been reported to crystallize in various space groups, with P21/c, Pna21, and P212121 being common examples for monoclinic and orthorhombic systems, respectively. The specific crystal system and space group for this compound would be contingent on its unique molecular conformation and the resulting packing efficiency in the solid state, which can only be definitively determined through single-crystal X-ray diffraction analysis.
Table 1: Common Crystal Systems and Space Groups for Sulfonamide and Pyridine Derivatives
| Crystal System | Common Space Groups |
|---|---|
| Monoclinic | P21/c, C2/c |
| Orthorhombic | Pna21, P212121, Pbca |
| Triclinic | P-1 |
Analysis of Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular architecture of this compound in the crystalline state is primarily governed by a network of intermolecular non-covalent interactions. Strong intermolecular hydrogen bonds and π-π interactions are recognized as the main driving forces for the crystal packing in sulfonamides. nih.govresearchgate.net
Hydrogen Bonding: The molecule possesses multiple hydrogen bond donors and acceptors.
The primary amino group (-NH2) on the pyridine ring can act as a hydrogen bond donor.
The sulfonamide group (-SO2NH-) contains both a donor (the N-H proton) and two strong acceptors (the sulfonyl oxygens).
The nitrogen atom within the pyridine ring is also a potential hydrogen bond acceptor.
Studies on analogous compounds show that the amino protons have a high propensity to form hydrogen bonds with sulfonyl oxygens, often resulting in chain or dimer motifs. nih.govresearchgate.net Common patterns include C(4) chains and R2(2)(8) centrosymmetric dimers. researchgate.netnih.gov The sulfonamide N-H proton frequently engages in hydrogen bonding with the pyridine nitrogen of an adjacent molecule, leading to the formation of N-H···N intermolecular bonds. nih.gov The interplay of these various hydrogen bonds leads to the formation of extensive one-, two-, or three-dimensional networks that stabilize the crystal lattice. nih.gov
Table 2: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor | Acceptor | Common Motifs |
|---|---|---|---|
| Hydrogen Bond | Amino (-NH2) | Sulfonyl (-SO2) | Chains, Dimers |
| Hydrogen Bond | Sulfonamide (-NH-) | Pyridine Nitrogen | Chains |
| Hydrogen Bond | Sulfonamide (-NH-) | Sulfonyl (-SO2) | Dimers (R2(2)(8)), Chains (C(4)) |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Parallel-displaced, T-shaped |
Conformational Analysis and Molecular Packing in the Crystalline State
The three-dimensional structure of this compound is characterized by a degree of conformational flexibility, primarily around the C-S and S-N bonds of the sulfonamide group. The orientation of the N-methyl group and the pyridine ring relative to the sulfonyl group can vary, leading to different molecular conformations. kcl.ac.ukmdpi.com
In the crystalline state, the molecule is likely to adopt a conformation that optimizes intermolecular interactions, particularly hydrogen bonding. nih.gov For many aromatic sulfonamides, a "synclinal" conformation is frequently observed, which influences the subsequent hydrogen-bonding patterns. acs.org The presence of the N-methyl group can introduce steric effects that influence the preferred conformation around the S-N bond. mdpi.com
The molecular packing in the crystal lattice is a direct consequence of these conformational preferences and the drive to maximize stabilizing intermolecular forces. researchgate.netnih.gov Sulfonamides are known to assemble into various packing architectures, including one-dimensional chains, two-dimensional layers, or more intricate three-dimensional frameworks. nih.govacs.org The specific packing arrangement for this compound would depend on the dominant supramolecular synthons formed, such as the common sulfonamide dimer or catemer (chain) synthons. acs.org
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation
Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.
Molecular Ion: In positive mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the compound is expected to be readily protonated to form the molecular ion [M+H]+. Given the molecular formula C6H9N3O2S, the monoisotopic mass is 187.04 Da. Therefore, the protonated molecule would be observed at a mass-to-charge ratio (m/z) of approximately 188.05. nih.gov
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the protonated molecule would induce fragmentation, providing valuable structural information. The fragmentation of sulfonamides is well-characterized and typically involves the cleavage of the bonds adjacent to the sulfonyl group. nih.gov Common fragmentation pathways for sulfonamides include: researchgate.net
Cleavage of the S-N bond: This is often a primary fragmentation pathway, leading to the formation of an ion corresponding to the aminopyridine sulfonyl moiety or the methylamine fragment.
Loss of SO2: A characteristic fragmentation for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO2, 64 Da) from fragment ions, often following an intramolecular rearrangement. nih.gov
Cleavage of the C-S bond: This cleavage would separate the pyridine ring from the sulfonamide group.
Based on studies of similar compounds, a characteristic fragment ion for many amino-sulfonamides is observed at m/z 156, corresponding to the [H2N-Ar-SO2]+ fragment. researchgate.netoup.com Subsequent loss of SO2 from this ion would yield a fragment at m/z 92. researchgate.net The specific fragmentation pattern for this compound would reveal the connectivity of its constituent parts.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion Type | Predicted m/z | Probable Identity / Origin |
|---|---|---|
| Protonated Molecule | 188.05 | [M+H]+ |
| Fragment Ion | 173.03 | [M+H - CH3]+ |
| Fragment Ion | 124.04 | [M+H - SO2]+ (Rearrangement) |
| Fragment Ion | 94.05 | [C5H6N2+H]+ (3-Aminopyridine moiety) |
Computational Chemistry and in Silico Modeling of 3 Amino N Methylpyridine 2 Sulfonamide
Quantum Mechanical Investigations and Theoretical Predictions
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental electronic and structural properties of pyridine (B92270) derivatives. researchgate.netresearchgate.net These theoretical studies offer a detailed picture of the molecule's geometry and electronic behavior.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 3-amino-N-methylpyridine-2-sulfonamide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms (optimized geometry). researchgate.net These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. mdpi.com
Theoretical investigations on related aminopyridine structures reveal that computational methods can reliably predict molecular parameters. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also a key component of these studies. The HOMO-LUMO energy gap is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. researchgate.net For instance, a smaller energy gap suggests that a molecule is more reactive. DFT calculations on similar aminopyridine structures have been used to determine these electronic properties, providing insights into potential charge transfer interactions within the molecule. researchgate.netresearchgate.net
Table 1: Representative Theoretical Geometrical Parameters for Aminopyridine-like Structures
| Parameter | Bond/Angle | Calculated Value (DFT) |
| Bond Length | C-N (Pyridine Ring) | ~1.34 Å |
| Bond Length | C-C (Pyridine Ring) | ~1.39 Å |
| Bond Length | C-NH2 | ~1.37 Å |
| Bond Angle | C-N-C (Pyridine Ring) | ~117° |
| Bond Angle | N-C-C (Pyridine Ring) | ~123° |
| Dihedral Angle | C-C-N-H (Amine) | ~0° (planar) |
Note: Data are representative values based on DFT calculations of related aminopyridine structures and serve as an illustrative example.
A powerful application of theoretical calculations is the validation and interpretation of experimental spectroscopic data. mdpi.com Computational methods can predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net By comparing the theoretically calculated spectra with those obtained experimentally, a detailed and accurate assignment of spectral signals to specific molecular vibrations or atomic nuclei can be achieved. mdpi.com
For example, theoretical calculations on 2-amino-3-nitropyridine (B1266227) have shown excellent agreement between the computed IR spectrum and the experimental data, allowing for precise assignment of vibrational modes. researchgate.net Similarly, the Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts, and these theoretical values often correlate well with experimental findings, aiding in the structural elucidation of complex molecules. researchgate.netmdpi.com This synergy between theoretical and experimental approaches provides a robust framework for confirming the molecular structure of compounds like this compound.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This method is crucial for understanding how this compound might interact with various enzymes at a molecular level.
Molecular docking studies have been extensively used to investigate the binding of sulfonamide-containing compounds to the active sites of several key enzymes.
Alpha-Amylase: This enzyme is a target for managing type 2 diabetes. nih.gov Docking studies on inhibitors reveal interactions with key catalytic residues in the enzyme's active site, which is essential for breaking down complex carbohydrates. mdpi.commdpi.com
Carbonic Anhydrase (CA): Sulfonamides are a well-known class of carbonic anhydrase inhibitors. mdpi.comnih.gov Docking simulations consistently show that the sulfonamide group coordinates directly with the zinc ion (Zn²⁺) in the enzyme's active site. nih.govmdpi.com This interaction is fundamental to the inhibitory mechanism, displacing a zinc-bound water molecule or hydroxide (B78521) ion. mdpi.com Studies on various CA isoforms, including the cancer-related CA IX and CA XII, have elucidated specific binding modes for different pyridine sulfonamide derivatives. mdpi.commdpi.com
Falcipain-2: This cysteine protease is a crucial enzyme for the Plasmodium falciparum parasite, the causative agent of malaria, making it a significant antimalarial drug target. frontiersin.org Docking studies predict that inhibitors bind within the enzyme's active site, forming key interactions with catalytic residues like Cys25 and His174. nih.govnih.gov The binding mode of various inhibitors, including those with sulfonamide moieties, has been explored to understand their mechanism of action. researchgate.netmalariaworld.org
Lipoamide (B1675559) Dehydrogenase: While specific docking studies for this compound with lipoamide dehydrogenase are not widely documented in the provided search results, this enzyme is a known target for various therapeutic agents. Docking would be used to predict binding within its flavin-adenine dinucleotide (FAD) binding site or at the interface of its dimeric structure.
The primary output of docking studies is the predicted binding pose and an associated scoring function, which estimates the binding affinity. This analysis reveals crucial interactions such as hydrogen bonds, hydrophobic interactions, and ionic bonds between the ligand and specific amino acid residues in the protein's active site. nih.gov
For carbonic anhydrase inhibitors, the deprotonated sulfonamide nitrogen forms a strong coordinate bond with the Zn²⁺ ion. nih.gov Additionally, hydrogen bonds are typically observed with residues like Thr199, which acts as a "gatekeeper" residue. nih.gov In the case of falcipain-2, inhibitors often form hydrogen bonds with the backbone atoms of residues lining the active site cleft, as well as hydrophobic interactions that contribute to binding stability. frontiersin.org The binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki), quantifies the strength of the ligand-protein interaction. mdpi.comnih.gov
Table 2: Example of Predicted Interactions and Binding Affinities from Docking Studies
| Enzyme Target | Key Interacting Residues (Example) | Predicted Binding Affinity (Example) | Type of Interaction |
| Carbonic Anhydrase II | His94, His96, His119, Thr199 | -7.5 kcal/mol | Zinc coordination, Hydrogen bonding |
| Carbonic Anhydrase IX | Val131, Thr200 | Ki = 11.7 nM mdpi.com | Hydrogen bonding, van der Waals |
| Falcipain-2 | Cys25, His174, Trp181 | -8.2 kcal/mol | Hydrogen bonding, Pi-Alkyl |
| Alpha-Amylase | Asp197, Glu233, Asp300 | -9.0 kcal/mol | Hydrogen bonding, Hydrophobic |
Note: The data presented are illustrative examples derived from docking studies of related sulfonamides and inhibitors against the specified targets.
Pharmacophore Modeling and Virtual Screening for Target Identification
Pharmacophore modeling and virtual screening are advanced computational strategies used to discover and optimize new drug candidates.
A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target receptor. These models can be generated based on the structure of a known ligand-protein complex or from a set of known active molecules. mdpi.com For a compound like this compound, a pharmacophore model would highlight the critical spatial orientation of its amino group, pyridine ring, and sulfonamide moiety for biological activity.
Once a pharmacophore model is developed, it can be used as a 3D query to search large compound databases in a process called virtual screening. mdpi.com This allows for the rapid identification of other molecules that possess the required chemical features and are therefore likely to be active against the target of interest. This approach has been successfully applied to identify novel inhibitors for various targets by filtering vast chemical libraries down to a manageable number of candidates for experimental testing. mdpi.comnih.gov
Structure Activity Relationship Sar and Mechanistic Investigations of 3 Amino N Methylpyridine 2 Sulfonamide Analogues
Delineation of Structural Requirements for Biological Activity
The biological activity of 3-amino-N-methylpyridine-2-sulfonamide analogues is intricately linked to the nature and positioning of various functional groups on the pyridine (B92270) ring and the sulfonamide moiety. SAR studies on related pyridine and sulfonamide-containing compounds have revealed several key structural features that govern their biological effects.
For instance, in the context of antiproliferative activity, the number and position of methoxy groups on the pyridine ring have been shown to be critical determinants of potency. The presence of amino and hydroxyl groups, as well as halogen substituents, can also significantly influence the biological activity of pyridine derivatives.
In a series of sulfonamide methoxypyridine derivatives designed as PI3K/mTOR dual inhibitors, a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide core was identified as conferring potent inhibitory activity mdpi.com. This highlights the importance of the substitution pattern on both the pyridine and the phenyl rings for this particular biological target.
Furthermore, the nature of the substituent on the sulfonamide nitrogen plays a crucial role. For antibacterial sulfonamides, a free aromatic amine is often a prerequisite for activity. Conversely, in other therapeutic areas, substitution at this position is well-tolerated and can be exploited to modulate pharmacokinetic and pharmacodynamic properties.
Intramolecular cyclization of related amino-dicyanopyridine structures to form fused ring systems like thieno[2,3-b]pyridines has been observed to lead to a significant decrease in receptor binding affinity, suggesting that a degree of conformational flexibility in the pyridine scaffold is beneficial for interaction with certain biological targets.
Elucidation of Molecular Mechanisms of Action
A thorough understanding of the molecular mechanisms by which this compound analogues exert their biological effects is essential for their development as therapeutic agents. This involves detailed investigations into their interactions with specific enzymes and receptors.
Enzyme Inhibition Studies and Kinetic Analysis (e.g., DHPS, CAs, Lpd)
Sulfonamides are a well-established class of enzyme inhibitors. Historically, they are known for their antibacterial action through the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway of bacteria nih.gov. This inhibition is competitive with the natural substrate, para-aminobenzoic acid (p-ABA).
More broadly, the sulfonamide moiety is a hallmark of carbonic anhydrase (CA) inhibitors nih.gov. Various sulfonamide derivatives have been shown to inhibit different isoforms of carbonic anhydrase with varying potencies. For example, certain novel sulfonamide derivatives have demonstrated potent inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II) researchgate.net. The inhibitory constants (Ki) for these interactions are often in the nanomolar range, indicating high-affinity binding.
While specific kinetic data for the inhibition of DHPS, CAs, or lipoamide (B1675559) dehydrogenase (Lpd) by this compound analogues is not extensively documented in the public domain, the established role of the sulfonamide group strongly suggests that enzyme inhibition is a primary mechanism of action for this class of compounds.
Role of the Sulfonamide Moiety as a Zinc-Binding Group
The sulfonamide group is a well-characterized zinc-binding group, a feature that is central to its inhibitory activity against zinc-containing enzymes, most notably the carbonic anhydrases. The catalytic mechanism of carbonic anhydrases involves a zinc-hydroxide species that is crucial for the hydration of carbon dioxide.
Sulfonamide inhibitors are thought to bind to the zinc ion in the active site in their deprotonated, anionic form (R-SO2-NH-). This binding displaces the zinc-bound water molecule or hydroxide (B78521) ion, thereby disrupting the catalytic cycle of the enzyme. The nitrogen atom of the deprotonated sulfonamide coordinates directly with the zinc ion, and the sulfonyl oxygens often form hydrogen bonds with active site residues, further stabilizing the enzyme-inhibitor complex. This interaction is a cornerstone of the mechanism of action for a vast number of sulfonamide-based drugs.
Impact of Specific Structural Features on Receptor/Enzyme Binding and Selectivity
The precise arrangement of functional groups on the this compound scaffold dictates the binding affinity and selectivity towards specific biological targets.
The substituents on the pyridine and any associated phenyl rings can also project into specific sub-pockets of the binding site, and their steric and electronic properties can be fine-tuned to enhance potency and achieve selectivity for one enzyme isoform over another. For example, in the development of PI3Kδ inhibitors, an aminothiazole-pyridine core was found to be a key structural element for achieving high selectivity nih.gov.
Design Principles for Modulating Selectivity and Potency
The rational design of this compound analogues with improved selectivity and potency relies on a deep understanding of the SAR and mechanistic principles outlined above.
One key design strategy involves the modification of substituents on the pyridine ring to optimize interactions with the target protein. This can involve the introduction of groups that can form additional hydrogen bonds, occupy hydrophobic pockets, or sterically disfavor binding to off-target proteins.
By systematically exploring the chemical space around the this compound scaffold and leveraging computational modeling and structural biology insights, it is possible to design novel analogues with tailored biological activities for a range of therapeutic applications.
Exploration of Biological Activities in in Vitro and Ex Vivo Research Models
Enzyme Inhibition Profile of 3-Amino-N-methylpyridine-2-sulfonamide and its Derivatives
Sulfonamides are a well-established class of enzyme inhibitors, acting on a wide range of metalloenzymes and other enzyme classes. mdpi.com The derivatives of this compound are no exception, demonstrating potent inhibitory activity against several key enzymes.
The sulfonamide group is a classic zinc-binding function that effectively inhibits carbonic anhydrases (CAs). mdpi.comnih.gov Derivatives of pyridine-3-sulfonamide (B1584339) have been extensively studied for their inhibitory action against multiple human (hCA) and bacterial CA isoforms.
Human cytosolic isoforms hCA I and hCA II are ubiquitous, while the transmembrane isoforms hCA IX and hCA XII are overexpressed in various tumors, making them significant targets for anticancer therapies. mdpi.comnih.gov Studies on pyridinium (B92312) derivatives of 3-aminobenzenesulfonamide, a related structural class, showed potent, nanomolar-range inhibition against the tumor-associated hCA IX and hCA XII isoforms. nih.gov These compounds also demonstrated strong inhibition of the cytosolic hCA I and hCA II. nih.govnih.gov For instance, certain N-protected amino acid-sulfonamide conjugates achieved low nanomolar inhibition against hCA I, II, IV, and XII. nih.gov Similarly, pyrazolo[4,3-c]pyridine sulfonamides have shown interesting inhibitory activity against cytosolic hCA I and II. nih.gov
Bacterial CAs, belonging to the β- and γ-classes, are structurally different from human α-class CAs and represent targets for novel antibacterial agents. nih.govmdpi.com Inhibition of these enzymes can impair bacterial growth and virulence. nih.govnih.gov Research has shown that pyrazolo[4,3-c]pyridine sulfonamides inhibit β- and γ-CAs from several bacterial strains. nih.gov The distinct structures of bacterial β-CAs compared to human α-CAs offer a pathway for designing selective inhibitors that could avoid the side effects associated with non-selective CA inhibition. mdpi.comnih.gov
| Compound Class | hCA I (KI, nM) | hCA II (KI, nM) | hCA IX (KI, nM) | hCA XII (KI, nM) |
|---|---|---|---|---|
| Pyridinium-benzenesulfonamides nih.gov | Potent Inhibition | Potent Inhibition | Nanomolar Range | Nanomolar/Sub-nanomolar |
| 4-Substituted Pyridine-3-sulfonamides mdpi.com | >10,000 | 271.5 - >10,000 | 137.5 - 8154 | Mean KI = 1018 |
| N-Protected Amino Acid-Sulfonamides nih.gov | Low Nanomolar | Low Nanomolar | Not Tested | Low Nanomolar |
Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Studies on derivatives of 5-aminonicotinic acid, which shares a similar pyridine (B92270) core, have demonstrated significant α-amylase inhibitory activity. nih.gov Several of these compounds exhibited IC₅₀ values comparable to the standard drug acarbose (B1664774), indicating potent inhibition. nih.gov For example, certain 5-amino-nicotinic acid derivatives showed IC₅₀ values ranging from 12.17 to 13.57 µg/mL, comparable to acarbose at 10.98 µg/mL. nih.gov
Lipoamide (B1675559) dehydrogenase (Lpd) is a critical metabolic and detoxifying enzyme in Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. nih.govacs.org N-methylpyridine 3-sulfonamides have been identified as potent and species-selective inhibitors of Mtb Lpd. nih.govnih.gov These compounds exhibit low nanomolar affinity and show over 1,000-fold selectivity for the mycobacterial enzyme compared to the human homologue. nih.govacs.org A co-crystal structure revealed that these sulfonamides bind to the lipoamide channel of the enzyme, a different site than other known inhibitors. nih.govacs.org While the initial compounds showed high potency, they did not readily enter whole mycobacteria. nih.govacs.org Subsequent development led to analogs with improved permeability that could inhibit Mtb growth in culture and within macrophages. acs.orgtbdrugaccelerator.org
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary treatment for Alzheimer's disease. mdpi.comnih.gov Research into new pyridine derivatives has shown their potential as cholinesterase inhibitors. nih.gov For instance, a series of pyridine derivatives with carbamic functions were designed and tested, with some compounds showing potent inhibition of human AChE (hAChE) and human BChE (hBChE) in the nanomolar range. nih.gov
In Vitro Anti-proliferative Activity in Cancer Cell Lines (e.g., HCT-116, MCF-7)
Derivatives of 3-aminopyridine (B143674) have been investigated for their ability to inhibit the growth of various human cancer cell lines. The anti-proliferative effects have been documented in colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, among others. mdpi.combohrium.com
For example, novel 2-amino-3-cyano pyridine derivatives containing a sulfonamide moiety demonstrated potent anticancer effects against MCF-7 breast cancer cells. bohrium.com Similarly, a series of methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates were evaluated against MCF-7 and NCI-H460 (lung cancer) cell lines, with several derivatives showing promising growth inhibitory activity. nih.gov Another study on aminodi(hetero)arylamines in the thieno[3,2-b]pyridine (B153574) series found compounds with GI₅₀ values in the low micromolar range (1.30–1.63 µM) against MCF-7, A375-C5 (melanoma), and NCI-H460 cell lines. mdpi.com A compound isolated from Persian shallot, 2-Methylpyridine-1-ium-1-sulfonate, also significantly suppressed the proliferation of both MCF-7 and MDA-MB-231 breast cancer cells. nih.gov
| Compound Class | Cell Line | Activity Metric | Value (µM) |
|---|---|---|---|
| Aminodi(hetero)arylamines mdpi.com | MCF-7 | GI₅₀ | 1.30 |
| Aminodi(hetero)arylamines mdpi.com | NCI-H460 | GI₅₀ | 1.63 |
| 4-Aryl-1H-1,2,3-triazol-1-yl Pyridine-3-sulfonamides mdpi.com | A549 (Lung) | IC₅₀ | 15 |
| 4-Aryl-1H-1,2,3-triazol-1-yl Pyridine-3-sulfonamides mdpi.com | MCF-7 | IC₅₀ | 17 |
Understanding the mechanism behind the anti-proliferative activity is crucial. Studies on related pyridine derivatives have shown that their effects are often linked to the induction of cell cycle arrest and apoptosis (programmed cell death). mdpi.comnih.gov
For instance, promising methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylate derivatives were found to alter the normal cell cycle distribution in the NCI-H460 lung cancer cell line, with one ortho-aminophenyl derivative also inducing apoptosis. nih.gov Another aminodi(hetero)arylamine compound caused a significant decrease in the percentage of NCI-H460 cells in the G0/G1 phase of the cell cycle and increased apoptosis levels. mdpi.com In a study on MCF-7 and MDA-MB-231 breast cancer cells, the compound 2-Methylpyridine-1-ium-1-sulfonate was found to suppress cell growth by inducing cell cycle arrest at the G0/G1 and S phases, respectively. nih.gov This arrest was correlated with changes in the expression of key regulatory proteins like p21, p27, and p53, and was accompanied by an increase in the Bax/Bcl-2 ratio, indicating the activation of the apoptotic pathway. nih.gov
Future Research Horizons for this compound
The landscape of medicinal chemistry is continually evolving, with the pyridine sulfonamide scaffold, particularly this compound, standing out as a versatile and promising framework in drug discovery. This article delves into the future directions and emerging research opportunities for this compound, exploring the rational design of advanced analogues, the integration of artificial intelligence in molecular modeling, the pursuit of novel biological targets, and the development of sophisticated drug delivery systems.
Q & A
Basic Research Questions
What are the common synthetic routes for 3-amino-N-methylpyridine-2-sulfonamide, and how can reaction conditions be optimized for higher yields?
The primary synthesis involves reacting a sulfonyl chloride with an amine. For example, benzene sulfonyl chloride reacts with 3-aminopyridine under basic conditions to form the sulfonamide . Optimization strategies include:
- Base selection : Using 3-picoline or 3,5-lutidine as bases improves coupling efficiency and reduces impurities, as demonstrated in triazolopyrimidine sulfonamide syntheses .
- Catalysts : Adding catalytic N-arylsulfilimines enhances reaction rates and yields, particularly in inert solvents like dimethyl sulfoxide (DMSO) .
- Stoichiometry : A slight excess of sulfonyl chloride ensures complete amine conversion while maintaining reagent efficiency .
What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Key techniques include:
- FTIR : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹, N-H bending at ~1600 cm⁻¹) .
- NMR : ¹H NMR confirms substitution patterns (e.g., pyridine ring protons at δ 7–9 ppm, methyl group at δ 2.5–3.0 ppm). ¹³C NMR resolves quaternary carbons in the sulfonamide moiety .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
How can researchers assess the purity of synthesized this compound using chromatographic techniques?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phases like acetonitrile/water (70:30) resolve sulfonamide derivatives effectively .
- TLC : Silica gel plates with ethyl acetate/hexane (1:1) and visualization under UV light or ninhydrin staining for amine detection .
Advanced Research Questions
How can computational chemistry methods predict the electronic properties and reactivity of this compound?
- DFT calculations : Determine HOMO-LUMO gaps to assess electrophilicity/nucleophilicity. For example, pyridine ring substituents alter electron density, impacting reactivity .
- Molecular docking : Predict binding modes with biological targets (e.g., antimicrobial enzymes). Studies on analogous sulfonamides show hydrogen bonding between sulfonamide groups and active-site residues .
- MD simulations : Evaluate stability in solvent environments, such as water or DMSO, to guide solubility experiments .
What strategies resolve contradictory data in antimicrobial activity studies of sulfonamide derivatives like this compound?
- Standardized assays : Use consistent microbial strains (e.g., E. coli ATCC 25922) and growth conditions (e.g., Mueller-Hinton agar) to minimize variability .
- Dose-response curves : Quantify MIC (minimum inhibitory concentration) values across multiple replicates to validate efficacy thresholds .
- Meta-analysis : Compare structural analogs (e.g., sulfadiazine, sulfapyridine) to identify substituent effects on activity .
How does introducing substituents to this compound influence binding affinity in molecular docking studies?
- Electron-withdrawing groups (EWGs) : Enhance hydrogen-bonding capacity (e.g., -NO₂ or -CF₃ groups increase interactions with enzyme active sites) .
- Steric effects : Bulky substituents (e.g., benzyl or phenyl groups) may hinder binding to narrow catalytic pockets .
- Hydrophobic moieties : Methyl or ethyl groups improve membrane permeability, as seen in studies of pyridine-based sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
